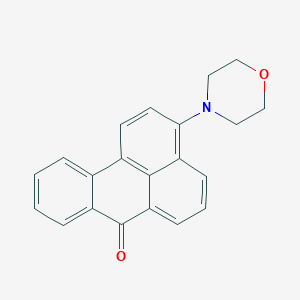

2-Phenylmalonaldehyde

説明

2-Phenylmalonaldehyde (2-PMA) is an organic compound that belongs to the class of aldehydes. It is a colorless liquid with a sweet smell and is soluble in water. It is also known as 2-Phenylmalonic acid and is used in the synthesis of compounds like benzaldehyde and cyclohexanone. 2-PMA is also used in the production of pharmaceuticals, fragrances, and cosmetics.

科学的研究の応用

Organic Synthesis

Application Summary

2-Phenylmalonaldehyde serves as an intermediate in the synthesis of complex organic molecules .

Methods of Application

It is employed in one-pot synthesis methods, where it undergoes condensation reactions with other organic compounds. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Results and Outcomes

The use of 2-Phenylmalonaldehyde in organic synthesis has enabled the efficient production of various aldehydes and ketones, which are crucial in the synthesis of bioactive molecules and pharmaceuticals .

Material Science

Application Summary

The compound is explored for its role in the development of new materials with specific properties .

Methods of Application

2-Phenylmalonaldehyde is incorporated into polymer chains or used as a cross-linking agent. Its reactivity is exploited to create materials with desired mechanical and thermal properties.

Results and Outcomes

Research has indicated that incorporating 2-Phenylmalonaldehyde can enhance the stability and durability of materials, making it a valuable component in material science applications .

Analytical Chemistry

Application Summary

In analytical chemistry, 2-Phenylmalonaldehyde is used as a standard or reagent in various chemical analyses .

Methods of Application

The compound is used in chromatography and spectrometry as a reference to identify and quantify other substances. It may also be involved in derivatization reactions to improve the detection of certain analytes.

Results and Outcomes

Its use has improved the accuracy and sensitivity of analytical methods, allowing for the detection of trace amounts of substances in complex mixtures .

Environmental Studies

Application Summary

2-Phenylmalonaldehyde is studied for its environmental impact and its role as a pollutant or a degradation product of environmental processes .

Methods of Application

Environmental samples are analyzed for the presence of 2-Phenylmalonaldehyde using techniques like gas chromatography-mass spectrometry (GC-MS). The compound’s behavior in various environmental conditions is also studied.

Results and Outcomes

Findings suggest that 2-Phenylmalonaldehyde can be a byproduct of industrial activities and may have implications for air quality and human health .

Pharmacology

Application Summary

The compound’s derivatives are investigated for their pharmacological properties and potential therapeutic applications .

Methods of Application

Derivatives of 2-Phenylmalonaldehyde are synthesized and subjected to a series of pharmacological tests to assess their biological activity, including their potential anti-inflammatory and antioxidant effects.

Results and Outcomes

Some derivatives have shown significant activity in preclinical models, indicating their potential use in developing new medications for various diseases .

This analysis provides a detailed overview of the diverse applications of 2-Phenylmalonaldehyde in scientific research, highlighting its versatility and importance in multiple fields of study.

Food Industry

Application Summary

2-Phenylmalonaldehyde is investigated for its potential as an antioxidant in food preservation .

Methods of Application

The compound is tested for its ability to inhibit oxidation in various food products. It is added to food samples, and the rate of lipid peroxidation is measured over time to assess its effectiveness.

Results and Outcomes

Studies have shown that 2-Phenylmalonaldehyde can significantly extend the shelf life of perishable goods by preventing oxidative damage, thus maintaining the quality and safety of food products .

Photodynamic Therapy

Application Summary

This compound is explored for use in photodynamic therapy (PDT) for treating certain types of cancers .

Methods of Application

2-Phenylmalonaldehyde derivatives are used as photosensitizers. Upon activation by light of a specific wavelength, they produce reactive oxygen species that can kill cancer cells.

Results and Outcomes

Preliminary results indicate that these derivatives can selectively target cancer cells, reducing the side effects associated with traditional chemotherapy .

Chemical Education

Application Summary

2-Phenylmalonaldehyde serves as a teaching aid in chemical education, demonstrating various chemical reactions and synthesis techniques .

Methods of Application

The compound is used in laboratory experiments to teach students about aldehyde reactions, such as the Cannizzaro reaction and aldol condensation.

Results and Outcomes

The use of 2-Phenylmalonaldehyde in educational settings has helped students gain a practical understanding of organic chemistry concepts and reaction mechanisms .

Cosmetic Industry

Application Summary

The compound’s derivatives are evaluated for their use in cosmetic products as stabilizers and active ingredients .

Methods of Application

Derivatives are incorporated into cosmetic formulations and tested for their effects on skin cells in vitro. Their stability under various conditions is also assessed.

Results and Outcomes

Findings suggest that these derivatives can improve the longevity and efficacy of cosmetic products, with potential anti-aging and skin-protective properties .

Nanotechnology

Application Summary

2-Phenylmalonaldehyde is utilized in the synthesis of nanoparticles with specific characteristics .

Methods of Application

The compound is used as a precursor in chemical reactions leading to the formation of nanoparticles, which are then characterized by techniques like TEM and XRD.

Results and Outcomes

The nanoparticles synthesized using 2-Phenylmalonaldehyde have shown potential in various applications, including drug delivery and catalysis .

Veterinary Medicine

Application Summary

Research explores the use of 2-Phenylmalonaldehyde derivatives in veterinary medicine for the treatment of animal diseases .

Methods of Application

Animal studies are conducted to evaluate the therapeutic effects of the compound’s derivatives on various animal models of disease.

Results and Outcomes

The derivatives have shown promise in treating certain conditions in animals, potentially leading to new veterinary drugs .

特性

IUPAC Name |

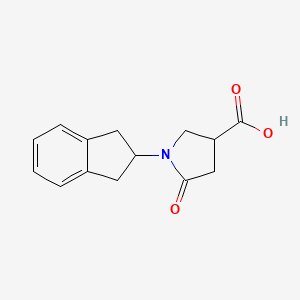

2-phenylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTSKBVCLZBQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394882 | |

| Record name | 2-phenylmalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylmalonaldehyde | |

CAS RN |

26591-66-2 | |

| Record name | 2-phenylmalonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylmalondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)

![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)

![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)

![methyl 5-[(tert-butylamino)sulfonyl]-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1608834.png)

![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)